(2Z)-N-(4-chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-2H-chromene-3-carboxamide
Description
The compound “(2Z)-N-(4-chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-2H-chromene-3-carboxamide” is a chromene-derived carboxamide featuring a benzodioxin-imino moiety and a 4-chlorophenyl substituent. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-chlorophenyl group may improve lipophilicity and binding affinity to hydrophobic enzyme pockets .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O4/c25-16-5-7-17(8-6-16)26-23(28)19-13-15-3-1-2-4-20(15)31-24(19)27-18-9-10-21-22(14-18)30-12-11-29-21/h1-10,13-14H,11-12H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXNUOAYTDSOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=C3C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy) slightly lower the C≡N IR absorption compared to methyl groups, suggesting altered electron density distribution .
- Higher yields (>90%) are achieved with sterically unhindered aryl diazonium salts .
Chromene Derivatives with Chlorophenyl Motifs
Chlorophenyl-containing chromene derivatives, such as those in , highlight the role of halogenation in bioactivity:
Key Observations :
- Dual chlorophenyl groups in compound 3 () may enhance cytotoxicity via increased halogen bonding with target proteins .
- The benzodioxin-imino group in the target compound could improve metabolic stability compared to simpler chromenes .
Benzodioxin-Containing Compounds
The benzodioxin moiety is a critical pharmacophore in medicinal chemistry. For example:
Key Observations :
- The position of substitution on the benzodioxin ring (6- vs. 7-yl) influences target selectivity. SID7969543 (7-yl) is optimized for receptor binding, while the target compound’s 6-ylimino group may favor enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
